molecular formula C25H18N2OS B13375913 6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one

6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B13375913
M. Wt: 394.5 g/mol
InChI Key: RFYMGPDDAISVPC-UHFFFAOYSA-N
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Description

6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a pyridine ring and substituted with diphenyl groups

Properties

Molecular Formula

C25H18N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

6-(4,6-diphenylpyridin-2-yl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C25H18N2OS/c28-25-16-29-24-12-11-19(13-23(24)27-25)22-15-20(17-7-3-1-4-8-17)14-21(26-22)18-9-5-2-6-10-18/h1-15H,16H2,(H,27,28)

InChI Key

RFYMGPDDAISVPC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C3=CC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-2-pyridinyl)-1H-benzimidazole
  • 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid
  • Propanedioic acid, [(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-, diethylester

Uniqueness

6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one stands out due to its unique benzothiazine-pyridine fused structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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